

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzo[b]thiophene-2,3-dione**

Cat. No.: **B019949**

[Get Quote](#)

Benzo[b]thiophene-2,3-dione, also widely known by its trivial names Thioisatin or Thianaphthenequinone, is a bicyclic heterocyclic compound featuring a thiophene ring fused to a benzene ring.^[1] This distinctive structure incorporates an α -dicarbonyl moiety within the thiophene portion, rendering it a highly reactive and versatile building block in synthetic organic chemistry. Its characteristic orange crystalline appearance belies a rich chemical reactivity that has been exploited for the synthesis of a wide array of more complex molecules, including dyes and pharmacologically active agents.^{[2][3]}

As a Senior Application Scientist, my experience has shown that understanding the fundamental properties and reactivity of such core scaffolds is paramount for innovation. This guide provides a detailed exploration of **Benzo[b]thiophene-2,3-dione**, from its core physicochemical properties and synthesis to its reactivity and applications, offering field-proven insights for researchers and drug development professionals. The protocols and mechanisms described herein are grounded in established chemical principles, providing a trustworthy foundation for laboratory application.

PART 1: Core Physicochemical and Structural Properties

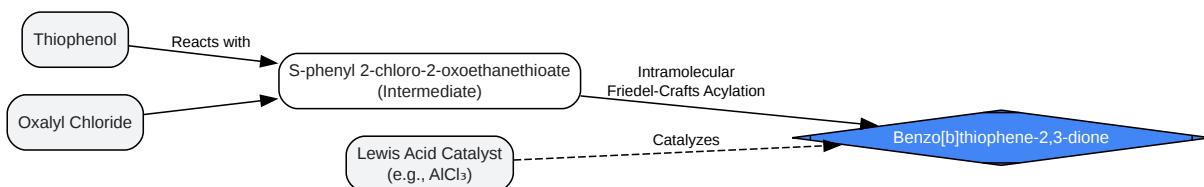
A thorough understanding of a compound's basic properties is the bedrock of its successful application in research. **Benzo[b]thiophene-2,3-dione** is an orange solid at room temperature, and its key identifiers and properties are summarized below for quick reference.^{[2][3]}

Structural and Identity Data

Caption: Chemical structure of **Benzo[b]thiophene-2,3-dione**.

Tabulated Physicochemical Data

Property	Value	Source(s)
CAS Number	493-57-2	[1] [2] [4] [5]
Molecular Formula	C ₈ H ₄ O ₂ S	[1] [2] [4] [5]
Molecular Weight	164.18 g/mol	[2] [4] [5]
Appearance	Orange Solid / Crystals	[2] [3] [5]
Melting Point	119-121 °C	[2] [3] [4]
Boiling Point	~247-261 °C at 760 mmHg	[2] [3] [4]
Density	~1.479 g/cm ³	[3] [4]
Flash Point	103 °C	[3] [4]
IUPAC Name	1-Benzothiophene-2,3-dione	[1]
Synonyms	Thioisatin, Thianaphthenequinone, Thionaphthenequinone	[1] [2]
InChI Key	MHESOLAAORBNPM- UHFFFAOYSA-N	[1] [5]
SMILES	O=C1Sc2ccccc2C1=O	[5]


PART 2: Synthesis and Chemical Reactivity

The utility of **Benzo[b]thiophene-2,3-dione** stems from its accessibility through established synthetic routes and its predictable, yet versatile, chemical reactivity.

Common Synthetic Pathway

A prevalent method for the preparation of **Benzo[b]thiophene-2,3-dione** involves the reaction of thiophenol with oxalyl chloride.[\[2\]](#) This reaction proceeds through an intermediate S-phenyl

2-chloro-2-oxoethanethioate, which then undergoes an intramolecular Friedel-Crafts acylation to yield the target dione.

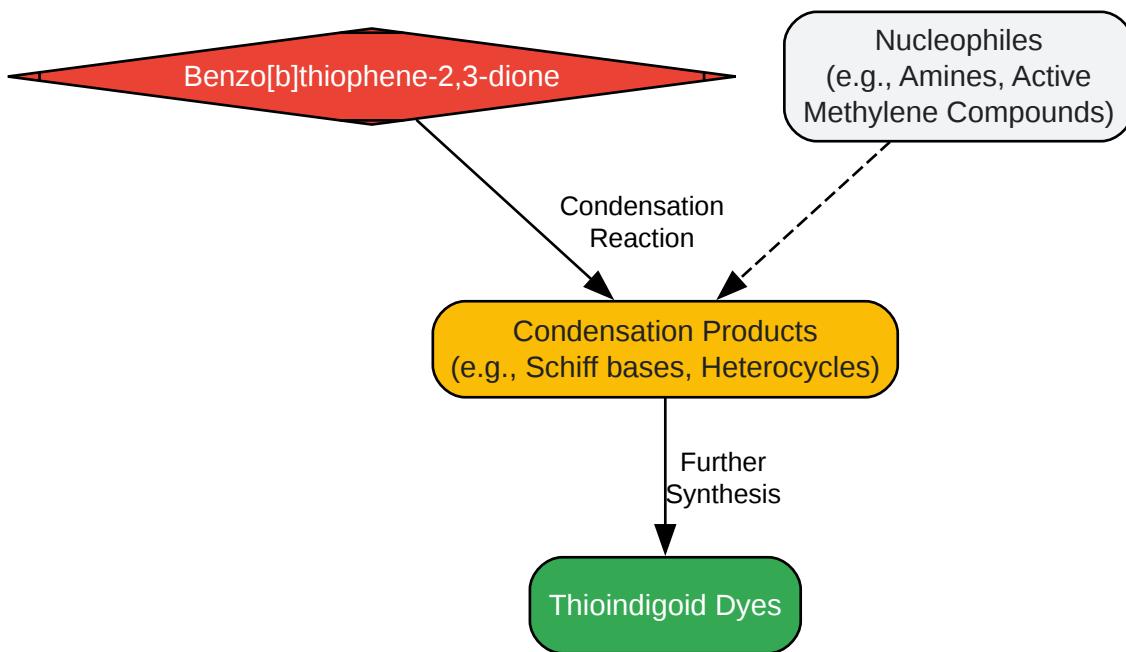
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Benzo[b]thiophene-2,3-dione**.

Exemplary Synthesis Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and safety assessments.

- Preparation of Intermediate: To a cooled (0 °C) solution of thiophenol in an inert solvent (e.g., dichloromethane), slowly add an equimolar amount of oxalyl chloride.
- Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours, allowing it to warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for the low temperature is to control the exothermic reaction between the acid chloride and the thiol.
- Cyclization: Cool the reaction mixture again and add a Lewis acid catalyst, such as aluminum chloride (AlCl_3), portion-wise. The catalyst facilitates the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) required for ring closure.
- Workup: After the reaction is complete, quench the mixture by carefully pouring it over ice. This deactivates the catalyst and separates the aqueous and organic layers.
- Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate


under reduced pressure.

- Final Product: Purify the resulting crude solid by recrystallization or column chromatography to yield pure **Benzo[b]thiophene-2,3-dione**.

Key Chemical Reactions

The electrophilic nature of the adjacent carbonyl carbons makes **Benzo[b]thiophene-2,3-dione** an excellent substrate for various nucleophilic addition reactions and condensations. This reactivity is the cornerstone of its use as a synthetic intermediate.

- Condensation Reactions: It readily condenses with active methylene compounds and amines. This reactivity is fundamental to its use in synthesizing larger, more complex heterocyclic systems, including certain dyes and bioactive molecules.
- Ring-Opening Reactions: Under certain conditions, particularly with strong nucleophiles, the thiophene ring can be opened, providing a pathway to other sulfur-containing aromatic compounds.
- Application in Dye Synthesis: One of the notable historical and practical applications is in the synthesis of thioindigoid dyes. For instance, it can be used to prepare Ciba Violet 6R, demonstrating its role as a key chromophoric precursor.^[2]

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **Benzo[b]thiophene-2,3-dione**.

PART 3: Applications in Drug Discovery and Materials Science

While **Benzo[b]thiophene-2,3-dione** itself is primarily a synthetic intermediate, its parent scaffold, benzothiophene, is a privileged structure in medicinal chemistry.^[6] Derivatives of benzothiophene are core components of several approved drugs and clinical candidates, exhibiting a vast range of biological activities.

Role as a Precursor in Medicinal Chemistry

Benzo[b]thiophene-2,3-dione serves as a key starting material for creating libraries of benzothiophene derivatives. Its reactive dione functionality allows for the introduction of diverse substituents at the 2- and 3-positions, which is a critical strategy in structure-activity relationship (SAR) studies.^[6]

- Anti-inflammatory Agents: The molecule is explicitly cited as a useful synthetic intermediate for preparing novel anti-inflammatory agents.^{[2][7][8]}
- Antimicrobial and Anticancer Research: The broader class of benzothiophenes, many of which can be accessed from precursors like the dione, show significant promise as antimicrobial, anticancer, and anticonvulsant agents.^{[6][9][10][11]} The ability to functionalize the core structure is key to tuning its biological activity.

The significance of the benzothiophene scaffold is evident in drugs like:

- Raloxifene: A selective estrogen receptor modulator.
- Sertaconazole: An antifungal medication.
- Zileuton: An inhibitor of leukotriene synthesis used for asthma.^[12]

Potential in Materials Science

Derivatives of the fused thiophene ring system, such as benzo[b]thieno[2,3-d]thiophene (BTT), are actively being researched as organic semiconductors for applications in Organic Field-Effect Transistors (OFETs).^{[13][14]} While **Benzo[b]thiophene-2,3-dione** is not the final semiconductor material, its structure represents a foundational element that can be chemically modified to produce these advanced π -conjugated systems. The synthesis of such materials often involves modifying the core scaffold to enhance π -orbital overlap and charge transport properties.^{[15][16]}

PART 4: Safety and Handling

As with any reactive chemical, proper handling of **Benzo[b]thiophene-2,3-dione** is essential. The compound is classified as hazardous, and all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Hazard Identification and Precautions

- Signal Word: Danger^[17]
- Hazard Statements: Can cause an allergic skin reaction (H317) and causes serious eye damage (H318).^[17] It may also be harmful if swallowed and is toxic to aquatic life with long-lasting effects.^[18]
- Precautionary Codes: P280 (Wear protective gloves/eye protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor).^[17]
- Storage: Store in a dry, cool, and well-ventilated place, keeping the container tightly closed.^{[18][19]}
- Incompatible Materials: Strong oxidizing agents, alkali metals.^[18]

References

- Chongqing Chemdad Co., Ltd. **benzo[b]thiophene-2,3-dione**. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Benzo(b)thiophene-2,3-dione. NIST Chemistry WebBook. [\[Link\]](#)
- PubChem. [4]Benzothieno[3,2-b][4]benzothiophene. [\[Link\]](#)

- MDPI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [\[Link\]](#)
- IntechOpen.
- The Good Scents Company. benzothiophene, 95-15-8. [\[Link\]](#)
- Royal Society of Chemistry. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes.... Organic & Biomolecular Chemistry. [\[Link\]](#)
- ResearchGate. (PDF)
- PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [\[Link\]](#)
- MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.... [\[Link\]](#)
- Cheméo. Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). [\[Link\]](#)
- National Institutes of Health (NIH). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.... [\[Link\]](#)
- Research Scientific. **Benzo[b]thiophene-2,3-dione.** [\[Link\]](#)
- MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- ResearchGate.
- National Institutes of Health (NIH). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors.... [\[Link\]](#)
- Royal Society of Chemistry. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core.... New Journal of Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzo(b)thiophene-2,3-dione [webbook.nist.gov]
- 2. benzo[b]thiophene-2,3-dione Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ベンゾ[b]チオフェン-2,3-ジオン ≥97% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]

- 8. benzo[b]thiophene-2,3-dione | 493-57-2 [chemicalbook.com]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Benzo b thiophene-2,3-dione = 97 GC 493-57-2 [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. tcchemicals.com [tcchemicals.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019949#benzo-b-thiophene-2-3-dione-basic-properties\]](https://www.benchchem.com/product/b019949#benzo-b-thiophene-2-3-dione-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com